Welcome to the BenchChem Online Store!
molecular formula C17H21NO B8406819 2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine

2-(5-(Tert-butyl)-2-methoxyphenyl)-5-methylpyridine

Cat. No. B8406819
M. Wt: 255.35 g/mol
InChI Key: PMHIMFDDHRATPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09409893B2

Procedure details

To a solution of 2-(5-(tert-butyl)-2-methoxyphenyl)-5-methylpyridine (1.216 g, 4.76 mmol) in dry dichloromethane (50 mL) at 0° C. under nitrogen was added dropwise a solution of boron tribromide in dichloromethane (1.0 M, 9.52 mL, 9.52 mmol) and the reaction mixture stirred at 0° C. to room temperature for 5 hours. The reaction mixture was then re-cooled to 0° C., methanol (50 mL) added dropwise and the mixture then stirred at 40° C. for 18 hours. The reaction mixture was concentrated under reduced pressure, the residue re-dissolved in methanol (100 mL) and re-concentrated to afford a pink solid. Saturated aqueous sodium hydrogen carbonate solution (80 mL) was added and the resulting suspension extracted with ethyl acetate (80 mL). The organic phase separated, washed with water (80 mL) and saturated brine (80 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow syrup. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 15% ethyl acetate in hexanes to give 4-(tert-butyl)-2-(5-methylpyridin-2-yl)phenol (1.062 g, 92% yield) as a yellow syrup.
Quantity
1.216 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:18]C)=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].B(Br)(Br)Br.CO.C(=O)([O-])O.[Na+]>ClCCl>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:18])=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][N:12]=2)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.216 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)C1=NC=C(C=C1)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
9.52 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 0° C. to room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture then stirred at 40° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue re-dissolved in methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated
CUSTOM
Type
CUSTOM
Details
to afford a pink solid
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension extracted with ethyl acetate (80 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase separated
WASH
Type
WASH
Details
washed with water (80 mL) and saturated brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow syrup
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 15% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)O)C1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.062 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.